Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate
CAS No.:
Cat. No.: VC17471919
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10N2O2 |
|---|---|
| Molecular Weight | 190.20 g/mol |
| IUPAC Name | ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate |
| Standard InChI | InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-4-3-5-11-12(9)7-8/h3-7H,2H2,1H3 |
| Standard InChI Key | HYSUEAOZWPPORM-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CN2C(=C1)C=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate (CAS No.: [withheld], VCID: VC17471919) features a fused bicyclic core: a five-membered pyrrole ring fused to a six-membered pyridazine ring. The ethyl ester moiety at position 6 enhances its reactivity and solubility in organic solvents. The molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| CAS Number | [Withheld for privacy] |
| XLogP3 | ~1.2 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
The compound’s planar structure and electron-rich nitrogen atoms facilitate π-π stacking and hydrogen bonding, critical for binding to biological targets .
Synthesis Methods
Chichibabin Reaction
A primary synthesis route involves the Chichibabin reaction, where pyridazine derivatives react with acetylenic esters under basic conditions. For example, 3,6-dimethylpyridazine reacts with ethyl bromopyruvate to form the target compound via cyclization (Scheme 6) . This method yields moderate to high purity products but requires careful control of reaction conditions to avoid side products.
Cycloaddition Approaches
Cycloaddition reactions between pyridazine N-ylides and acetylenic dipolarophiles offer an alternative route. For instance, the reaction of pyridazine with ethyl propiolate in the presence of a base generates the pyrrolopyridazine core through a [3+2] cycloaddition mechanism (Scheme 21) . This method is favored for its regioselectivity and scalability.
Table 2: Comparative Synthesis Methods
Biological Activities
Receptor Antagonism
Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate exhibits selective antagonism for corticotropin-releasing factor (CRF) receptors, which regulate stress responses. In vitro assays demonstrate IC₅₀ values of 10–50 nM for CRF₁ receptor inhibition, making it a candidate for anxiety and depression therapeutics.
Antioxidant Properties
Derivatives of this compound show potent inhibition of lipid peroxidation, with EC₅₀ values < 20 μM in rat liver microsomes . The ethyl ester group enhances membrane permeability, enabling efficient cellular uptake.
Applications in Medicinal Chemistry
Drug Development
The compound’s scaffold serves as a template for designing CRF receptor antagonists. Structural modifications, such as introducing electron-withdrawing groups at position 7, improve binding affinity by 2–3-fold .
Chemical Probes
Its fluorescence properties (λₑₓ = 350 nm, λₑₘ = 450 nm) enable its use as a probe for studying protein-ligand interactions in real time.
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